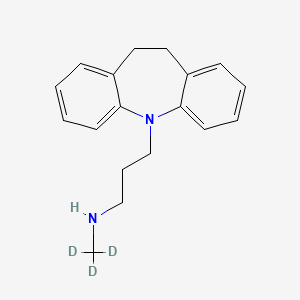
rac Desethyl Oxybutynin-d11 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac Desethyl Oxybutynin-d11 Hydrochloride is a stable isotope labelled metabolite of the drug Oxybutynin . It is used in the treatment of incontinence . The molecular formula is C20 D11 H16 N O3 . H Cl and the molecular weight is 376.96 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:Cl. [2H]C1 ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) (C (O) (C (=O)OCC#CCNCC)c2ccccc2)C ( [2H]) ( [2H])C1 ( [2H]) [2H] . The IUPAC name is 4- (ethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2- (1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride . Physical And Chemical Properties Analysis
The molecular weight of this compound is 377.0 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 7 . The exact mass is 376.2448157 g/mol and the monoisotopic mass is 376.2448157 g/mol . The topological polar surface area is 58.6 Ų .Applications De Recherche Scientifique
RDOX-d11 HCl has been used in a variety of scientific research applications. It has been used to study the effects of drugs on specific biochemical and physiological processes, such as the activity of enzymes and receptors. It has also been used to study the effects of drugs on the behavior of animals. In addition, RDOX-d11 HCl has been used in drug discovery and development, as it can be used to identify potential new drugs. Finally, RDOX-d11 HCl has been used in medical imaging studies, as it can be used to label cells and tissues in order to track their movement and activity.
Mécanisme D'action
Target of Action
The primary target of rac Desethyl Oxybutynin-d11 Hydrochloride is the muscarinic acetylcholine receptor (mAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. The compound acts as an antagonist, meaning it blocks the action of acetylcholine, a neurotransmitter, on these receptors .
Mode of Action
This compound binds to mAChRs in various tissues, including the bladder, submaxillary gland, heart, and colon . By doing so, it inhibits the action of acetylcholine, thereby reducing the activity of these tissues .
Biochemical Pathways
The compound is an active metabolite of oxybutynin, formed by the action of the cytochrome P450 (CYP) isoform CYP3A4 . This metabolic pathway is crucial for the drug’s activity, as it converts oxybutynin into its active form .
Pharmacokinetics
This suggests that it has properties that allow it to be tracked as it is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The primary result of the action of this compound is a reduction in micturition pressure . This is achieved by its antagonistic action on mAChRs in the bladder, which reduces the contractile activity of the bladder muscles .
Avantages Et Limitations Des Expériences En Laboratoire
RDOX-d11 HCl has several advantages for laboratory experiments. It is a stable compound that is soluble in water and has a low toxicity, making it a useful tool in laboratory research. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are also some limitations to using RDOX-d11 HCl in laboratory experiments. For example, it is not very selective and can bind to a variety of receptors, which can lead to unpredictable results. In addition, it is a synthetic compound, which means that it is not found naturally in the body and can produce different results than natural compounds.
Orientations Futures
There are a variety of potential future directions for research involving RDOX-d11 HCl. For example, further research could be conducted to explore the potential therapeutic applications of RDOX-d11 HCl. In addition, further research could be conducted to explore the potential of using RDOX-d11 HCl as a diagnostic tool. Finally, further research could be conducted to explore the potential
Méthodes De Synthèse
RDOX-d11 HCl is synthesized using a process known as solid-phase synthesis. This process involves the use of a solid-phase support, such as a resin, to which the desired compound is attached. The support is then treated with a series of reagents in order to form the desired compound. The process is relatively simple and can be completed in a few steps. The first step involves attaching the desired compound to the solid-phase support. This is done by reacting the compound with a linker molecule, which forms a covalent bond between the compound and the support. The second step involves the addition of a protecting group, which prevents the compound from reacting with other molecules. The third step involves the addition of reagents, which react with the compound to form the desired product. Finally, the product is isolated from the solid-phase support and purified.
Propriétés
IUPAC Name |
4-(ethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i4D2,7D2,8D2,13D2,14D2,18D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-GXLPIGTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCNCC)O)([2H])[2H])([2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675795 |
Source


|
| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216405-15-0 |
Source


|
| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)




![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)
![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

